molecular formula C20H18N2O2 B14535881 2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- CAS No. 62252-61-3

2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]-

Cat. No.: B14535881
CAS No.: 62252-61-3
M. Wt: 318.4 g/mol
InChI Key: KSSYMMJQMBZIHY-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as depression, anxiety, and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydroindol-2-one
  • 2-Indolinone
  • Indol-2 (3H)-one
  • Oxindol
  • Oxindole
  • 2-Oxindole
  • 2-Oxoindoline

Uniqueness

What sets 2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62252-61-3

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

3-[1-(1-methylindol-3-yl)-2-oxopropyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C20H18N2O2/c1-12(23)18(15-11-22(2)17-10-6-4-7-13(15)17)19-14-8-3-5-9-16(14)21-20(19)24/h3-11,18-19H,1-2H3,(H,21,24)

InChI Key

KSSYMMJQMBZIHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1C2=CC=CC=C2NC1=O)C3=CN(C4=CC=CC=C43)C

Origin of Product

United States

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